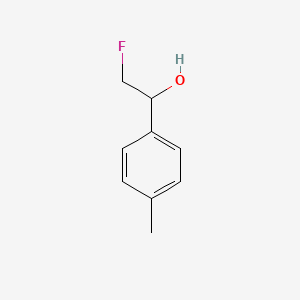

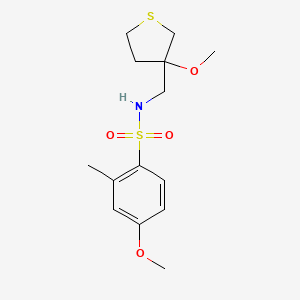

![molecular formula C24H18FN3 B2969946 8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-59-5](/img/structure/B2969946.png)

8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that belongs to the class of quinolines . Quinolines are a group of organic compounds that have a wide range of applications in medicine and other fields . They are known for their remarkable biological activity .

Synthesis Analysis

The synthesis of such complex quinoline derivatives often involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Derivatives and Synthesis : Derivatives like 1′,2′-dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one and related compounds have been synthesized from catalytic reduction processes. These derivatives are characterized by their mass, infrared (IR), and nuclear magnetic resonance (NMR) spectra, highlighting their utility in chemical analysis and potential pharmaceutical applications (Coutts & El-Hawari, 1977).

Photophysical and Electrochemical Properties

- Photophysical and Electrochemical Analysis : Studies on fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline fluorescent dyes have investigated their absorption and emission spectra, fluorescence life times, and oxidation potentials. The introduction of fluorine atoms modifies several properties such as fluorescence quantum efficiency and HOMO/LUMO levels, which are crucial for applications in light-emitting devices (Szlachcic & Uchacz, 2018).

Antimicrobial Activity

- Antitubercular Activity : Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential for developing new antitubercular agents (Kantevari et al., 2011).

Fluorescence and Imaging Applications

- Fluorescence Quenching by Protonation : The fluorescence of pyrazolo[3,4-b]quinoline derivatives is stable in various solvents but can be efficiently quenched by protic acid, highlighting the potential for reversible fluorescence applications in sensing and imaging technologies (Mu et al., 2010).

Cancer Research

- Anticancer Micro-medicine : Research into the development of anticancer prodrugs based on quinoline structures has led to the creation of pH-sensitive anticancer drugs, demonstrating significant potential in chemotherapy applications, particularly for oral cancer (Tian et al., 2018).

Mécanisme D'action

Quinolines

are a class of compounds that have been used in medicine for a long time. They have been found to exhibit antibacterial, antineoplastic, and antiviral activities . The quinoline skeleton has been used as a basic structure for the synthesis of antimalarial drugs . Fluorinated quinolines, in particular, have been found to enhance the biological activity of these compounds .

Propriétés

IUPAC Name |

8-fluoro-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3/c1-16-6-5-7-17(12-16)14-28-15-21-23(18-8-3-2-4-9-18)26-27-24(21)20-13-19(25)10-11-22(20)28/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCZQUIZQZDWPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

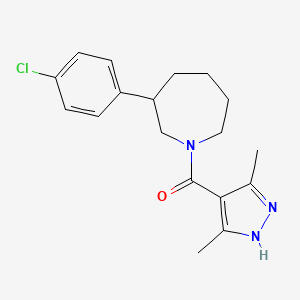

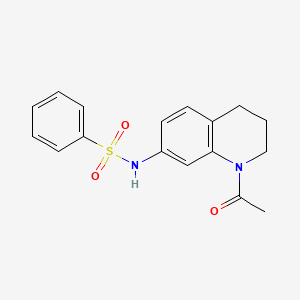

![[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2969865.png)

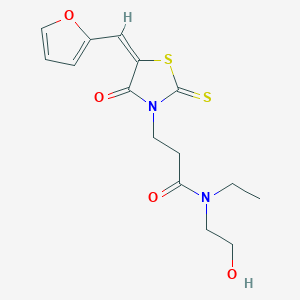

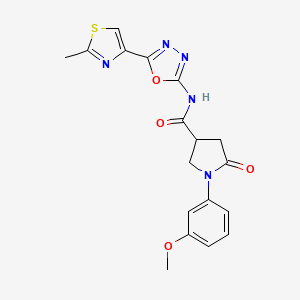

![N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2969875.png)

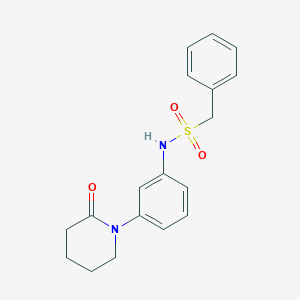

![N-[(3-Methyltriazol-4-yl)methyl]ethanamine](/img/structure/B2969876.png)

![methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2969877.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2969879.png)

![Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate](/img/structure/B2969880.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2969882.png)